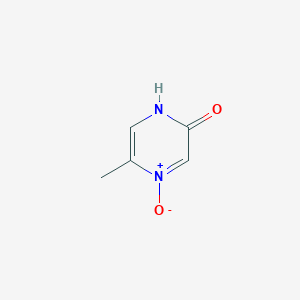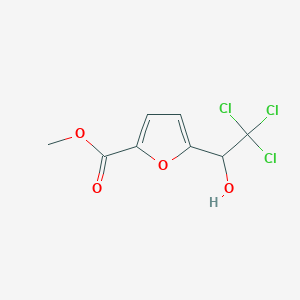
Methyl 5-(2,2,2-trichloro-1-hydroxyethyl)furan-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(2,2,2-trichloro-1-hydroxyethyl)furan-2-carboxylate is a chemical compound characterized by its unique structure, which includes a furan ring substituted with a trichloromethyl group and a hydroxyethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2,2,2-trichloro-1-hydroxyethyl)furan-2-carboxylate typically involves the reaction of furan derivatives with trichloroacetaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Methyl 5-(2,2,2-trichloro-1-hydroxyethyl)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The trichloromethyl group can be reduced to a methyl group.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and chlorine can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a methyl-substituted furan derivative.
Substitution: Formation of halogenated furan derivatives.
科学的研究の応用
Methyl 5-(2,2,2-trichloro-1-hydroxyethyl)furan-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 5-(2,2,2-trichloro-1-hydroxyethyl)furan-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate
- Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
Uniqueness
Methyl 5-(2,2,2-trichloro-1-hydroxyethyl)furan-2-carboxylate is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and biological activity. This compound’s specific substitution pattern on the furan ring differentiates it from other similar compounds, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
36802-02-5 |
|---|---|
分子式 |
C8H7Cl3O4 |
分子量 |
273.5 g/mol |
IUPAC名 |
methyl 5-(2,2,2-trichloro-1-hydroxyethyl)furan-2-carboxylate |
InChI |
InChI=1S/C8H7Cl3O4/c1-14-7(13)5-3-2-4(15-5)6(12)8(9,10)11/h2-3,6,12H,1H3 |
InChIキー |
IPCZRUMFFZBNAF-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(O1)C(C(Cl)(Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Imidazo[1,2-A]azepine](/img/structure/B14672858.png)
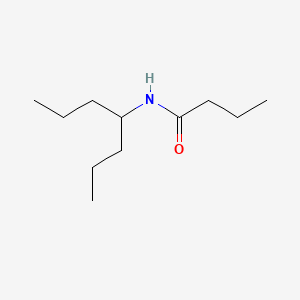
![1-(2,4-Dinitrophenyl)-2-[2-(ethylsulfanyl)-1-phenylethylidene]hydrazine](/img/structure/B14672874.png)
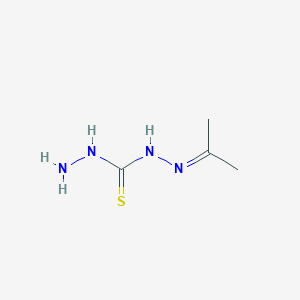
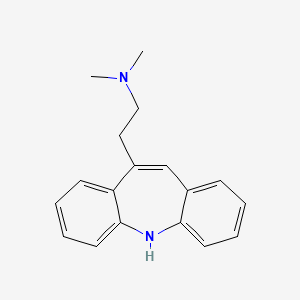
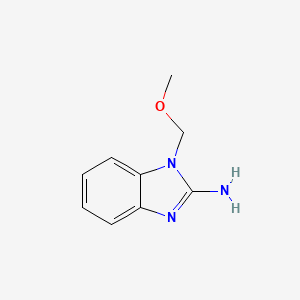
![2-Methylseleno-3-benzo[b]thiophenecarboxaldehyde](/img/structure/B14672893.png)
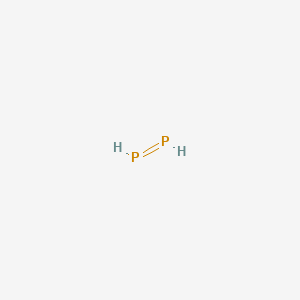
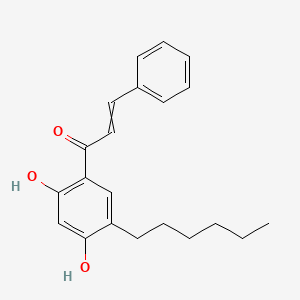
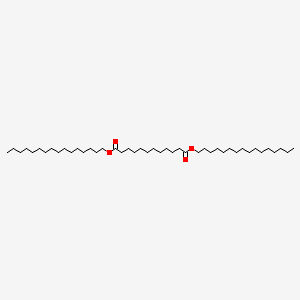
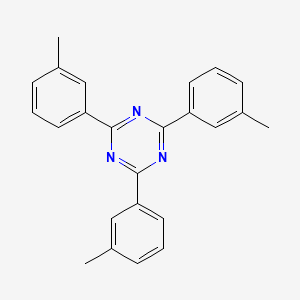
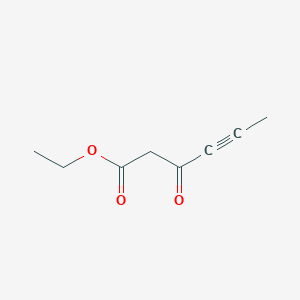
![Methyl 2-[4-(4-aminophenyl)sulfonylanilino]acetate](/img/structure/B14672922.png)
